molecular formula C6H5Cl3NP B13751687 N-Phenyliminophosphoric acid trichloride

N-Phenyliminophosphoric acid trichloride

Cat. No.: B13751687
M. Wt: 228.4 g/mol
InChI Key: VFZIWOHWFWEWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyliminophosphoric acid trichloride can be synthesized through the reaction of phosphorus pentachloride with aniline (phenylamine) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent to facilitate the process . The general reaction is as follows:

PCl5+C6H5NH2C6H5NPCl3+HClPCl_5 + C_6H_5NH_2 \rightarrow C_6H_5NPCl_3 + HCl PCl5​+C6​H5​NH2​→C6​H5​NPCl3​+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving fractional distillation to separate the desired product from by-products .

Chemical Reactions Analysis

Types of Reactions: N-Phenyliminophosphoric acid trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involves aqueous solutions at room temperature.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Phenyliminophosphoric acid trichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds . The pathways involved are primarily substitution and hydrolysis reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5Cl3NP

Molecular Weight

228.4 g/mol

IUPAC Name

trichloro(phenylimino)-λ5-phosphane

InChI

InChI=1S/C6H5Cl3NP/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

VFZIWOHWFWEWML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=P(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.